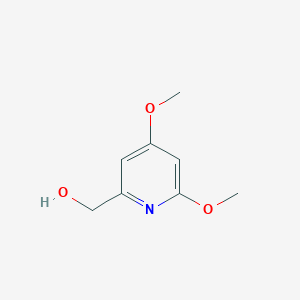

(4,6-Dimethoxypyridin-2-yl)methanol

Description

Significance of Pyridine-Based Methanols as Synthetic Intermediates and Scaffolds

Pyridine (B92270) derivatives are cornerstones of modern organic and medicinal chemistry, with the pyridine scaffold being a key component in numerous FDA-approved drugs. nih.gov Pyridine-based ring systems are among the most widely used heterocycles in drug design, largely due to their profound and positive influence on the pharmacological activity of a molecule. nih.gov These structures are not only prevalent in pharmaceuticals but are also found in naturally occurring compounds like alkaloids and coenzymes. nih.gov

The functionalization of the pyridine ring is crucial for modulating the physicochemical and biological properties of the resulting molecules. Pyridine-based methanols, in particular, are highly valuable synthetic intermediates. The hydroxymethyl group (-CH₂OH) can be readily transformed into a wide range of other functional groups. For instance, it can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution reactions, or used to form esters and ethers. This versatility makes pyridinylmethanols powerful tools for chemists to introduce new molecular fragments and build complex target molecules. google.commedium.com Their role is paramount in the synthesis of heterocyclic compounds used in pharmaceuticals, agrochemicals, and advanced materials.

Overview of (4,6-Dimethoxypyridin-2-yl)methanol as a Versatile Chemical Building Block for Complex Organic Molecules

This compound, with its specific substitution pattern, represents a highly functionalized and synthetically useful building block. The presence of two methoxy (B1213986) groups on the pyridine ring at positions 4 and 6 significantly influences the electronic properties of the heterocycle, enhancing its electron-donating character. This electronic modification can affect the reactivity of the ring and the attached methanol (B129727) group.

The true versatility of the this compound scaffold is demonstrated in its application in multi-step syntheses of complex, biologically active molecules. A prominent example is in the development of novel analogues of the anti-tubercular drug bedaquiline. nih.gov In an effort to improve the safety profile of bedaquiline, researchers have explored replacing its quinoline core with other heterocyclic systems. Synthetic strategies have been developed to access novel analogues where a 2,6-dimethoxypyridine (B38085) core serves as a key structural subunit. nih.gov This research has shown that anti-tubercular activity can be retained after replacing the original quinoline motif with these pyridine heterocycles, highlighting the value of dimethoxy-substituted pyridines as bioisosteric replacements in drug design. nih.gov The this compound framework provides a ready handle for elaboration and connection to other parts of the target molecule, showcasing its utility as a strategic building block.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 138625-93-1 | C₈H₁₁NO₃ | 169.18 |

| (3,4-Dimethoxypyridin-2-yl)methanol | 72830-08-1 | C₈H₁₁NO₃ | 169.18 |

| (4,6-Dimethoxypyridin-3-yl)methanol | 181819-65-8 | C₈H₁₁NO₃ | 169.18 |

Scope and Academic Relevance of Research on the this compound Framework and its Derivatives

The academic and industrial relevance of the this compound framework is intrinsically linked to its potential in the synthesis of new therapeutic agents. nih.govuni-tuebingen.de The development of new drugs, particularly for combating drug-resistant diseases like tuberculosis, is a major focus of contemporary chemical and medical research. nih.gov

Research into analogues of the preclinical candidate TBAJ-876, which itself is an improved version of bedaquiline, further underscores the importance of the dimethoxypyridine scaffold. Synthetic studies aimed at elucidating the metabolism of TBAJ-876 involve the preparation of various metabolites, some of which feature a dimethoxypyridine core. nih.gov For example, the synthesis of potential metabolites has involved intermediates such as (3-(Ethoxymethoxy)-2,6-dimethoxypyridin-4-yl)methanol, a closely related derivative. nih.gov These studies are crucial for understanding how the drug is processed in the body, which is a critical aspect of drug development.

The exploration of dimethoxypyridine derivatives in the context of anti-tubercular drug discovery has opened up new avenues for designing improved therapeutics. nih.gov The findings that these scaffolds can effectively replace the quinoline ring in bedaquiline without losing significant potency suggests a broad scope for future research. nih.gov This includes further structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and the application of this building block strategy to other classes of therapeutic agents. The continued investigation into the synthesis and application of this compound and its derivatives is therefore of high academic and practical importance, contributing directly to the advancement of medicinal chemistry and the fight against infectious diseases.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetaldehyde |

| Acrolein |

| Ammonia |

| Bedaquiline |

| (3,4-Dimethoxypyridin-2-yl)methanol |

| (4,6-Dimethoxypyridin-3-yl)methanol |

| (3-(Ethoxymethoxy)-2,6-dimethoxypyridin-4-yl)methanol |

| Formaldehyde (B43269) |

| (6-Methoxypyridin-2-yl)methanol |

| Pyridine |

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

(4,6-dimethoxypyridin-2-yl)methanol |

InChI |

InChI=1S/C8H11NO3/c1-11-7-3-6(5-10)9-8(4-7)12-2/h3-4,10H,5H2,1-2H3 |

InChI Key |

NXTLVYAFYZQHDQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=C1)OC)CO |

Origin of Product |

United States |

Chemical Transformations and Reactive Pathways of the 4,6 Dimethoxypyridin 2 Yl Methanol Framework

Reactions at the Hydroxymethyl Functional Group

The primary alcohol functionality of the hydroxymethyl group is a key site for synthetic modification, readily undergoing oxidation, reduction, and nucleophilic substitution reactions.

Oxidation Reactions Leading to Aldehydes and Carboxylic Acids

The oxidation of the hydroxymethyl group in (4,6-Dimethoxypyridin-2-yl)methanol can be controlled to yield either the corresponding aldehyde, 4,6-dimethoxypyridine-2-carbaldehyde, or the carboxylic acid, 4,6-dimethoxy-pyridine-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Reagents such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or chloroform, at room temperature.

For the preparation of the carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in an acidic medium, such as aqueous sulfuric acid (Jones oxidation), can effectively oxidize the primary alcohol to the carboxylic acid. stackexchange.com The reaction often requires heating to proceed to completion.

| Starting Material | Reagent | Product |

| This compound | Manganese Dioxide (MnO2) | 4,6-Dimethoxypyridine-2-carbaldehyde |

| This compound | Pyridinium Chlorochromate (PCC) | 4,6-Dimethoxypyridine-2-carbaldehyde |

| This compound | Potassium Permanganate (KMnO4) | 4,6-Dimethoxy-pyridine-2-carboxylic acid |

| This compound | Chromium Trioxide/Sulfuric Acid (Jones Reagent) | 4,6-Dimethoxy-pyridine-2-carboxylic acid |

Reduction Reactions to Form Alcohol and Amine Derivatives

The reduction of derivatives of this compound, such as the corresponding aldehyde or carboxylic acid, can lead back to the alcohol or further to amine derivatives. The aldehyde, 4,6-dimethoxypyridine-2-carbaldehyde, can be reduced to this compound using mild reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent.

Formation of amine derivatives can be achieved through reductive amination of the aldehyde. This one-pot reaction involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN).

Nucleophilic Substitution Reactions at the Methylene (B1212753) Bridge (e.g., Chlorination)

The hydroxyl group of the hydroxymethyl moiety can be converted into a good leaving group, facilitating nucleophilic substitution reactions at the methylene bridge. A common transformation is the conversion of the alcohol to a chloromethyl derivative, 2-(chloromethyl)-4,6-dimethoxypyridine (B13664661), using reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). This transformation proceeds via an intermediate chlorosulfite or phosphate (B84403) ester, which is then displaced by the chloride ion.

Once formed, the 2-(chloromethyl)-4,6-dimethoxypyridine is a versatile intermediate for introducing a variety of nucleophiles at the 2-position. The electron-deficient nature of the pyridine (B92270) ring enhances the reactivity of the chloromethyl group towards nucleophilic attack. This allows for the synthesis of a wide range of derivatives by reacting it with nucleophiles such as amines, thiols, cyanides, and azides. For instance, reaction with sodium azide (B81097) would yield 2-(azidomethyl)-4,6-dimethoxypyridine, a precursor for the corresponding amine via reduction.

| Starting Material | Reagent | Product |

| This compound | Thionyl Chloride (SOCl2) | 2-(Chloromethyl)-4,6-dimethoxypyridine |

| 2-(Chloromethyl)-4,6-dimethoxypyridine | Ammonia | (4,6-Dimethoxypyridin-2-yl)methanamine |

| 2-(Chloromethyl)-4,6-dimethoxypyridine | Sodium Cyanide | (4,6-Dimethoxypyridin-2-yl)acetonitrile |

| 2-(Chloromethyl)-4,6-dimethoxypyridine | Sodium Azide | 2-(Azidomethyl)-4,6-dimethoxypyridine |

Modifications of the Methoxy (B1213986) Groups on the Pyridine Ring

The methoxy groups at the 4- and 6-positions of the pyridine ring are also amenable to chemical modification, primarily through nucleophilic aromatic substitution and demethylation reactions.

Substitution Reactions of Methoxy Groups with Other Functional Entities

The methoxy groups on the pyridine ring can be displaced by strong nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. ntu.edu.sg In the case of this compound, the methoxy groups at positions 4 and 6 are susceptible to substitution.

A notable example is the reaction with amines, known as amination. By treating the dimethoxy pyridine derivative with an amine in the presence of a strong base, such as sodium hydride, one or both methoxy groups can be replaced by an amino group. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the amine. For instance, mono-amination of 2,6-dimethoxypyridine (B38085) has been achieved with piperidine (B6355638), which could then be followed by a second amination with a different amine.

| Starting Material | Reagent | Product |

| This compound | Amine/NaH | 4-Amino-6-methoxypyridin-2-yl)methanol or 4,6-Diaminopyridin-2-yl)methanol |

| 2,6-Dimethoxypyridine | Piperidine/NaH | 2-(Piperidin-1-yl)-6-methoxypyridine |

Selective Demethylation Strategies and Byproduct Formation

Selective demethylation of one or both methoxy groups provides a route to the corresponding hydroxypyridine derivatives. This transformation is significant as it can alter the biological activity and physicochemical properties of the molecule. A variety of reagents have been developed for the cleavage of aryl methyl ethers.

Strong protic acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI), can be used for demethylation, although these harsh conditions may not be suitable for substrates with sensitive functional groups. Lewis acids, such as boron tribromide (BBr3), are also effective and often used at low temperatures.

The selectivity of demethylation can be a challenge. In some cases, selective demethylation of one methoxy group over the other may be possible by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the reagent. However, mixtures of mono- and di-demethylated products are often obtained.

Potential byproducts in demethylation reactions can arise from the reaction of the cleaved methyl group with other nucleophiles present in the reaction mixture. For example, if pyridine is used as a solvent or additive during demethylation with reagents like pyridine hydrochloride, N-methylpyridinium salts can be formed as a byproduct. In reactions involving sulfur-containing nucleophiles as demethylating agents, the formation of methyl thioethers is a possible side reaction.

| Demethylation Reagent | Potential Byproducts |

| Pyridine Hydrochloride | N-methylpyridinium chloride |

| Sulfur-based Nucleophiles | Methyl thioethers |

Diversification through Intermolecular Coupling Reactions

Intermolecular coupling reactions are powerful tools for creating complex molecules from simpler precursors. For the this compound framework, these reactions enable the introduction of diverse substituents, leading to a wide array of novel compounds with potential applications in various fields of chemical science.

Carbon-Carbon Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. researchgate.netnih.gov While direct Suzuki coupling of the hydroxymethyl group of this compound is not typical, this moiety can be readily converted into a suitable coupling partner, such as a halide. For instance, transformation of the alcohol to a bromide or chloride would furnish a substrate primed for Suzuki coupling.

The reactivity of the pyridine ring itself presents another avenue for Suzuki coupling. The electron-rich nature of the 4,6-dimethoxypyridine system can be exploited. Although direct C-H activation for coupling can be challenging, conversion of a C-H bond to a more reactive group is a common strategy. For example, halogenation of the pyridine ring would provide a handle for subsequent Suzuki reactions. A general protocol for the Suzuki coupling of 2-halogenated pyridines with aryl boronic acids often employs a palladium catalyst, such as Pd(OAc)2, sometimes without the need for a ligand, in a suitable solvent system like aqueous isopropanol. researchgate.net

The general applicability of Suzuki coupling to pyridine systems is well-documented, allowing for the synthesis of 2-aryl-substituted pyridines which are important in medicinal chemistry. researchgate.netnih.gov The reaction conditions can be tuned to accommodate a wide range of functional groups on both the pyridine and the boronic acid coupling partners. researchgate.net For instance, anhydrous conditions in toluene (B28343) are often preferred for electron-rich boronic acids, while aqueous DME may be used for electron-poor arylboronic acids. researchgate.net

Table 1: Examples of Suzuki Coupling with Pyridine Derivatives

| Pyridine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2 | K2CO3 | aq. iPrOH | 2-Phenylpyridine |

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | aq. DME | 9-Benzyl-6-phenylpurine researchgate.net |

| 2-Chloropyridine | (Het)arylboronic acid | Palladium catalyst | Base | Solvent | 2-(Het)arylpyridine nih.gov |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) for Triazole Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction covalently links an azide-functionalized molecule with an alkyne-functionalized one. The this compound framework can be readily elaborated to participate in this powerful transformation.

To utilize this chemistry, the hydroxymethyl group of this compound can be converted into either an azide or a terminal alkyne. Conversion to an azide can be achieved through mesylation or tosylation of the alcohol followed by nucleophilic substitution with an azide source, such as sodium azide. nih.gov Alternatively, the alcohol can be transformed into an alkyne-containing ether.

Once the functionalized pyridine derivative is obtained, it can be "clicked" with a complementary azide or alkyne partner. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt like CuSO4·5H2O with a reducing agent such as sodium ascorbate. nih.govacs.org The reaction is robust and proceeds under mild conditions, often in aqueous or alcoholic solvents, and tolerates a wide variety of functional groups. nih.govresearchgate.net This methodology has been widely applied to functionalize various scaffolds, including those containing pyridine rings, to generate complex molecular hybrids. nih.govutoronto.ca

Table 2: General Conditions for CuAAC Reactions

| Alkyne | Azide | Copper Source | Reducing Agent (if applicable) | Solvent | Product |

| Propargylated Pyridine Derivative | Benzyl Azide | CuI | N/A | THF/H2O | 1,4-Disubstituted 1,2,3-triazole |

| Phenylacetylene | Azidomethyl Pyridine Derivative | CuSO4·5H2O | Sodium Ascorbate | t-BuOH/H2O | 1,4-Disubstituted 1,2,3-triazole |

| Alkyne-functionalized Polymer | Azide-functionalized Pyridine | Copper(I) coordination polymer | N/A | Deep Eutectic Solvent nih.gov | Functionalized Polymer |

Synthesis of Mannich Base Type Hybrid Compounds

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. nih.govthermofisher.com The product is a β-amino carbonyl compound known as a Mannich base. thermofisher.com This reaction is a powerful tool for C-C bond formation and the introduction of an aminoalkyl group. nih.govbeilstein-journals.org

In the context of this compound, while the methanol (B129727) group itself is not directly involved as the active hydrogen component, the electron-rich pyridine ring can potentially act as the nucleophile in a Mannich-type reaction. More commonly, the pyridine scaffold is incorporated into one of the other components. For instance, a secondary amine containing the (4,6-dimethoxypyridin-2-yl)methyl moiety could be used.

A more direct application involves the Mannich reaction on a related pyridine derivative where the active hydrogen is present on the ring or a substituent. For example, imidazo[1,2-a]pyridines, which can be synthesized from 2-aminopyridines, readily undergo Mannich reactions. researchgate.net The reaction typically involves treating the imidazo[1,2-a]pyridine (B132010) with formaldehyde and a secondary amine like morpholine (B109124) or piperidine to introduce an aminomethyl group. researchgate.net This highlights a pathway where this compound could first be converted to a more complex heterocyclic system, which is then subjected to a Mannich reaction to generate hybrid compounds. The synthesis of Mannich bases is of significant interest due to their prevalence in medicinally active compounds. nih.govnih.gov

Table 3: Examples of Mannich Reactions Involving Heterocyclic Systems

| Active Hydrogen Compound | Aldehyde | Amine | Product |

| Imidazo[1,2-a]pyridine | Formaldehyde | Morpholine | 3-(Morpholinomethyl)imidazo[1,2-a]pyridine researchgate.net |

| 4-Hydroxyacetophenone | Aromatic Aldehyde | 1-(4-(Piperazin-1-yl)phenyl)ethanone | Bichalcone Mannich Base nih.gov |

| 3-Alkylbenzofuran | Formaldehyde | Alkylamine Hydrochloride | Benzofuran-fused Piperidine nih.gov |

Exploration of 4,6 Dimethoxypyridin 2 Yl Methanol Derivatives and Analogs in Academic Research

Design and Synthesis of Pyridinone-Containing Derivatives

Pyridin-2(1H)-ones are a class of heterocyclic compounds known for their wide array of biological activities. nih.gov The synthesis of pyridinone derivatives often involves multi-step reactions starting from readily available precursors. For instance, dehydroacetic acid can be converted to 4-hydroxy-6-methylpyridin-2(1H)-one, which then serves as a key intermediate for further derivatization. nih.gov Condensation reactions with various aldehydes under basic conditions lead to the formation of new pyridinone compounds. nih.gov The reactivity of the aldehyde can influence the reaction's efficiency, with formaldehyde (B43269) showing high reactivity and yield. nih.gov

The structural modification of the pyridinone core is crucial for tuning its physicochemical and biological properties. frontiersin.org Researchers have developed various synthetic strategies to access functionalized pyridinones. These methods include one-pot syntheses from dimethyl 3-oxopentanedioate and primary amines, as well as tandem approaches like the Blaise reaction followed by intramolecular cyclization. frontiersin.org Such synthetic versatility allows for the introduction of diverse substituents at different positions of the pyridinone ring, which is essential for establishing structure-activity relationships (SARs). frontiersin.org

Table 1: Synthesis of Pyridinone Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Dehydroacetic acid | 1. H₂SO₄, 130°C; 2. NH₄OH | 4-hydroxy-6-methylpyridin-2(1H)-one | 80 | nih.gov |

| 4-hydroxy-6-methylpyridin-2(1H)-one | Formaldehyde, basic conditions, reflux | 3,3'-Methylenebis(4-hydroxy-6-methylpyridin-2(1H)-one) | 92 | nih.gov |

| Dimethyl 3-oxopentanedioate, Primary amine | N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), L-proline | 2-(1H)-pyridinone derivatives | Moderate to good | frontiersin.org |

| Nitriles, Ethyl bromoacetate | Zinc, THF | 2-Pyridinone derivatives | Not specified | frontiersin.org |

Functionalization of Aryl(heteroaryl)methanol Core Structures

The functionalization of aryl(heteroaryl)methanol core structures, such as (4,6-Dimethoxypyridin-2-yl)methanol, is a key strategy for developing new chemical entities with desired properties. Various synthetic methods have been employed to modify this core structure. For example, palladium-catalyzed C3-arylation of 4-hydroxy-2-pyridones has been reported as an effective method for introducing aryl groups. innovareacademics.in Additionally, direct alkenylation and alkylation of pyridone derivatives can be achieved through catalysis with systems like Ni/AlMe3. innovareacademics.in

These functionalization reactions allow for the systematic exploration of the chemical space around the aryl(heteroaryl)methanol core. By introducing different functional groups, researchers can modulate the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, which in turn can influence its biological activity. frontiersin.org

Development of Pyridine-Oxadiazole Hybrid Systems: Synthetic Routes and Structural Elucidation

The combination of pyridine (B92270) and 1,3,4-oxadiazole (B1194373) moieties into a single molecular entity has led to the development of hybrid systems with interesting biological potential. nih.govnih.gov The synthesis of these hybrids typically involves a multi-step approach. nih.gov A common strategy begins with a substituted pyridine derivative, which is converted to a hydrazide. This hydrazide then undergoes cyclization with a suitable reagent, such as an acid chloride or carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, to form the 1,3,4-oxadiazole ring. nih.govnih.gov

The structural elucidation of these pyridine-oxadiazole hybrids is confirmed using various spectroscopic techniques, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov These analyses are crucial for verifying the successful formation of the desired hybrid structure and for characterizing its purity. nih.gov The development of these synthetic routes provides access to a library of novel compounds for further investigation.

Structural Modulations of Dimethoxypyridine Scaffolds for Chemical Probes

The dimethoxypyridine scaffold, as seen in this compound, is a valuable platform for the design of chemical probes. nih.gov Chemical probes are small molecules used to study and manipulate biological systems. rsc.org The structural modulation of the dimethoxypyridine core is a key aspect of developing potent and selective probes. nih.gov

Scaffold hopping is a common strategy employed in this context, where the core structure is modified to create novel analogs with improved properties. nih.gov This can involve the replacement of atoms or entire ring systems to alter the molecule's three-dimensional shape and physicochemical characteristics. nih.gov By systematically modifying the dimethoxypyridine scaffold, researchers can fine-tune the probe's affinity and selectivity for its biological target. nih.gov This approach has been successfully used to develop gamma-secretase modulators with improved properties for potential therapeutic applications. nih.gov

Integration of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.orgpreprints.org The integration of scaffolds like this compound or its derivatives into MCRs offers an efficient pathway to generate diverse libraries of compounds.

One notable example is the Hantzsch dihydropyridine (B1217469) synthesis, a pseudo-four-component reaction that can be adapted to produce various dihydropyridine derivatives. beilstein-journals.org Another versatile MCR is the Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. preprints.org By employing a derivative of this compound as one of the components in these reactions, complex molecules with a dimethoxypyridine motif can be rapidly assembled. For instance, a multi-component condensation of 4-hydroxy-6-methyl-1H-pyridin-2-one with aldehydes and Meldrum's acid has been used to synthesize pyrano[3,2-c]pyridine derivatives. researchgate.net This approach streamlines the synthetic process and facilitates the exploration of novel chemical space.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4,6 Dimethoxypyridin 2 Yl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of (4,6-Dimethoxypyridin-2-yl)methanol provides key information for its structural confirmation. The chemical shifts (δ) are influenced by the electron-donating methoxy (B1213986) groups and the electronegative nitrogen atom within the pyridine (B92270) ring.

The expected signals in a deuterated solvent like DMSO-d₆ are:

Aromatic Protons: The pyridine ring displays two distinct singlets for the protons at the C-3 and C-5 positions. Due to the symmetrical placement of the methoxy groups, these protons are in unique electronic environments.

Methylene (B1212753) Protons: The protons of the hydroxymethyl group (-CH₂OH) typically appear as a singlet, though coupling to the hydroxyl proton may cause splitting.

Hydroxyl Proton: The -OH proton signal is often a broad singlet, and its chemical shift can be concentration and temperature-dependent. In protic solvents like methanol-d₄, this proton can exchange with deuterium, sometimes leading to its disappearance from the spectrum. researchgate.net

Methoxy Protons: Two sharp singlets are expected, corresponding to the two non-equivalent methoxy groups (-OCH₃) at the C-4 and C-6 positions.

The interpretation of these shifts, along with their integration values and coupling patterns, allows for the unambiguous assignment of the proton signals to the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-3 | 6.3 - 6.5 | Singlet |

| Pyridine H-5 | 6.1 - 6.3 | Singlet |

| -CH₂OH | ~4.5 | Singlet/Doublet |

| 4-OCH₃ | ~3.85 | Singlet |

| 6-OCH₃ | ~3.95 | Singlet |

| -OH | Variable | Broad Singlet |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In this compound, eight distinct carbon signals are expected.

Pyridine Ring Carbons: The chemical shifts of the six carbons in the pyridine ring are highly informative. The carbons bearing the methoxy groups (C-4 and C-6) are significantly shifted downfield (to a higher ppm value) due to the deshielding effect of the attached oxygen atoms, typically appearing in the 160-165 ppm range. The C-2 carbon, attached to the hydroxymethyl group, will also be downfield. The C-3 and C-5 carbons will appear at higher field (lower ppm).

Methoxy Carbons: The chemical shifts of methoxy group carbons attached to an aromatic ring are sensitive to their position. researchgate.net For ortho-substituted methoxy groups, the ¹³C signal typically appears around 56 ± 1 ppm. researchgate.net This aids in confirming the substitution pattern.

Methylene Carbon: The carbon of the -CH₂OH group is expected to resonate in the 60-65 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 |

| C-3 | ~90 |

| C-4 | ~165 |

| C-5 | ~88 |

| C-6 | ~162 |

| -CH₂OH | ~64 |

| 4-OCH₃ | ~55 |

| 6-OCH₃ | ~54 |

For fluorinated analogs of this compound, ¹⁹F NMR spectroscopy is a powerful analytical technique. rsc.org The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. nih.gov A key advantage is its broad chemical shift range, which minimizes the risk of signal overlap that can occur in ¹H NMR. nih.gov

The introduction of a fluorine atom or a trifluoromethyl (CF₃) group serves as a sensitive probe. rsc.org The ¹⁹F chemical shift is highly sensitive to the electronic environment, allowing for detailed study of reaction mechanisms, kinetics, and structural integrity. rsc.orgrsc.org For instance, analyzing a trifluoromethyl-substituted pyridine derivative would involve monitoring the characteristic signal in the ¹⁹F NMR spectrum, with its chemical shift and coupling to nearby protons (J-HF) providing definitive structural information. rsc.orgrsc.org This technique is particularly valuable for analyzing complex mixtures without the need for separation. rsc.org

Variable-temperature (VT) NMR is a specialized technique used to study dynamic processes and conformational equilibria in molecules. rsc.org For this compound, VT-NMR can provide insights into the rotational barriers around single bonds, such as the bond between the pyridine ring and the hydroxymethyl group (C2-CH₂OH).

At room temperature, rotation around this bond might be fast on the NMR timescale, resulting in sharp, averaged signals. As the temperature is lowered, this rotation can slow down. If the energy barrier to rotation is high enough, the molecule may exist as a mixture of stable conformers that interconvert slowly. researchgate.net This would lead to the broadening and eventual splitting of NMR signals into separate sets for each conformer at lower temperatures. researchgate.net By analyzing the spectra at different temperatures, it is possible to determine the thermodynamic parameters (ΔH and ΔS) for the conformational equilibrium and the energy barrier for interconversion. rsc.orgvnu.edu.vn

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of a compound. For this compound (molar mass: 169.18 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) would typically show a prominent signal corresponding to the protonated molecule [M+H]⁺ at m/z 170.08. uni.lu

Analysis of the fragmentation pattern under higher energy conditions (e.g., Collision-Induced Dissociation) provides further structural evidence. Common fragmentation pathways for this molecule could include:

Loss of a methoxy group (-OCH₃)

Loss of formaldehyde (B43269) (CH₂O) from a methoxy group

Loss of the hydroxymethyl group (-CH₂OH)

These fragmentation patterns create a unique mass spectral fingerprint that helps to confirm the compound's structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound, the expected exact mass of the protonated molecule [M+H]⁺ is 170.08118. uni.lu Measuring a value very close to this experimentally confirms the molecular formula as C₈H₁₂NO₃⁺, distinguishing it from any other isomers or compounds with the same nominal mass. This makes HRMS an essential tool for the unambiguous identification of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum reveals characteristic absorption bands that confirm its structure.

The spectrum is marked by a broad band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the primary alcohol group. The C-H stretching vibrations from the methoxy and methylol groups typically appear in the 3000-2850 cm⁻¹ range. Vibrations associated with the pyridine ring, specifically the C=C and C=N stretching modes, are observed in the 1650-1400 cm⁻¹ region. pw.edu.pl The presence of strong bands corresponding to C-O stretching from the methoxy and alcohol functionalities is also a key diagnostic feature. The formation of quaternary pyridinium (B92312) salts from pyridine derivatives can lead to shifts in these frequencies, reflecting changes in the electronic structure and a reduction in the aromaticity of the pyridine ring. pw.edu.pl

Table 1: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3400-3200 (broad) | Alcohol |

| C-H Stretch | 3000-2850 | Methoxy, Methylol |

| C=N, C=C Stretch | 1650-1400 | Pyridine Ring |

| C-O Stretch | 1300-1000 | Methoxy, Alcohol |

This table presents typical ranges for the specified functional groups. Actual peak positions can vary based on the molecular environment and sample state.

Single-Crystal X-Ray Diffraction for Solid-State Structure Determination

When this compound acts as a ligand, it typically coordinates to a metal center through the pyridine nitrogen atom and, in some cases, the oxygen atom of the methanol (B129727) group, functioning as a bidentate ligand. X-ray diffraction analysis of these metal complexes allows for the precise measurement of metal-ligand bond lengths and the determination of the coordination geometry around the metal ion.

Table 2: Illustrative Coordination Geometries for Pyridine-Type Metal Complexes

| Metal Ion (d-count) | Coordination No. | Typical Geometry | Example Complex Type |

| Ni(II) (d⁸) | 4 | Square Planar | [Ni(py)₄]²⁺ |

| Co(II) (d⁷) | 4 | Tetrahedral | CoCl₂py₂ |

| Co(II) (d⁷) | 6 | Octahedral | CoCl₂py₄ |

| Cu(I) (d¹⁰) | 4 | Tetrahedral | [Cu(py)₄]⁺ |

This table provides generalized examples of coordination geometries observed for pyridine ligands; specific structures with this compound would require dedicated crystallographic studies.

Hirshfeld surface analysis is a powerful computational tool derived from X-ray diffraction data that visualizes and quantifies intermolecular interactions within a crystal lattice. mdpi.com By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, one can identify and analyze hydrogen bonds, π-π stacking, and other van der Waals forces that dictate the crystal packing. nih.govwhiterose.ac.uk

For pyridine derivatives, Hirshfeld analysis reveals the relative contributions of different types of intermolecular contacts. nih.gov For instance, the analysis can quantify the percentage of the surface involved in H···H, C···H, and N···H interactions, providing a detailed picture of the forces holding the molecules together in the solid state. nih.govnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface summarize these interactions, offering a quantitative assessment of the crystal packing environment. mdpi.com This method is particularly useful for understanding how substituents on the pyridine ring influence the supramolecular assembly.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is a valuable tool for studying the electronic structure of conjugated systems like this compound and for monitoring reactions that involve changes in these systems.

The absorption of UV radiation by organic molecules results in electronic transitions, such as π→π* and n→π* transitions. libretexts.orgyoutube.com In pyridine and its derivatives, the conjugated π-system gives rise to strong π→π* transitions. youtube.com The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for weaker n→π* transitions. The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure, substituents, and the solvent environment. researchgate.net

When a derivative of this compound coordinates to a metal ion, the UV-Vis spectrum often exhibits significant changes. The formation of a metal complex can lead to the appearance of new absorption bands, such as metal-to-ligand charge transfer (MLCT) bands, and shifts in the ligand-centered π→π* transitions. These spectral changes can be used to monitor the progress of the complexation reaction and to determine the stoichiometry and stability of the resulting complex.

Table 3: Common Electronic Transitions in Pyridine Derivatives

| Transition | Description | Typical Chromophore |

| π → π | An electron is promoted from a π bonding orbital to a π antibonding orbital. | Conjugated systems (e.g., pyridine ring) |

| n → π | An electron from a non-bonding orbital is promoted to a π antibonding orbital. | Heteroatoms with lone pairs (N, O) |

| MLCT | An electron is promoted from a metal-based orbital to a ligand-based orbital. | Transition Metal Complexes |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Regiochemical Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the mass detection and identification power of MS. It is indispensable for assessing the purity of synthesized this compound derivatives and for analyzing the regiochemistry of reactions.

HPLC methods, particularly using reverse-phase columns, can effectively separate the target compound from starting materials, byproducts, and other impurities. researchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions. Following separation, the eluent is introduced into the mass spectrometer.

MS provides the mass-to-charge ratio (m/z) of the analyte, confirming its molecular weight. For pyridine derivatives, which are basic, electrospray ionization (ESI) in positive ion mode is commonly used, detecting the protonated molecule [M+H]⁺. nih.gov This confirms the identity of the peak eluting from the HPLC. The high sensitivity and selectivity of HPLC-MS make it ideal for determining the purity of a sample with high accuracy. researchgate.net

Furthermore, in reactions where multiple isomers can be formed (regioisomers), HPLC can often separate these different products. helixchrom.com The subsequent MS analysis of each separated peak confirms that they are isomers (having the same molecular weight) and fragmentation patterns (MS/MS) can sometimes be used to elucidate the specific regiochemical structure of each isomer. nih.gov

Computational Chemistry and Theoretical Investigations of 4,6 Dimethoxypyridin 2 Yl Methanol

Density Functional Theory (DFT) for Electronic Structure Calculations and Reactive Site Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and reactivity of molecules. For compounds similar to (4,6-Dimethoxypyridin-2-yl)methanol, such as other pyridine-2-yl-methanol derivatives, DFT calculations are routinely employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. scispace.com

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. scispace.com For instance, a theoretical study on (RS)-(4-bromophenyl)(pyridine-2yl)methanol calculated a HOMO-LUMO energy gap of 5.302 eV, indicating significant stability. scispace.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated using DFT results to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps are invaluable for understanding intermolecular interactions, including hydrogen bonding, which is particularly relevant for the hydroxyl group in this compound. scispace.com

Table 1: Key Parameters from DFT Analysis of Related Pyridine (B92270) Derivatives

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A larger gap suggests higher stability and lower chemical reactivity. scispace.com |

| MEP Map | Visualization of electrostatic potential on the electron density surface. | Predicts sites for electrophilic (positive potential) and nucleophilic (negative potential) attack. scispace.com |

Molecular Docking Studies with Protein Targets to Understand Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein). This method is crucial for drug discovery and understanding potential biological activity. While specific docking studies on this compound are not extensively documented in public literature, research on analogous pyridine and quinazoline (B50416) structures provides insight into potential protein targets. nih.gov

These related compounds have been computationally docked against a variety of protein targets implicated in diseases like cancer and diabetes. nih.govresearchgate.netbioinformation.net The primary goal of docking is to calculate the binding affinity, often expressed as a docking score or free energy of binding, which estimates the strength of the ligand-receptor interaction. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, studies on other heterocyclic compounds have identified key binding residues in the active sites of proteins like Aldose Reductase (AR), Insulin Receptor (IR), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govbioinformation.net

Table 2: Potential Protein Targets for Pyridine-Based Compounds

| Protein Target | PDB ID Example | Associated Disease/Function | Reference |

|---|---|---|---|

| Aldose Reductase (AR) | 2XQ2 | Diabetes Mellitus | nih.govjppres.com |

| Insulin Receptor (IR) | - | Diabetes Mellitus | nih.gov |

| Sirtuin-6 (SIRT6) | - | Diabetes, Aging | nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 2QBS | Diabetes Mellitus | researchgate.net |

| VEGFR-2 | 3CP9 | Cancer (Angiogenesis) | bioinformation.net |

| EGFR Tyrosine Kinase | - | Cancer | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Ligand-Target Complex Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to study the behavior of the ligand-protein complex over time. MD simulations provide a dynamic view of the system, offering insights into the conformational stability of the ligand within the binding site and the flexibility of the protein upon ligand binding. nih.gov

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Chemical Design

The success of a potential drug candidate depends heavily on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Computational methods are now widely used to predict these properties early in the design process, saving time and resources. For this compound, various molecular descriptors can be calculated from its structure to predict its ADME profile.

These predictions often include:

Lipophilicity (logP): Affects absorption and distribution.

Aqueous Solubility (logS): Crucial for bioavailability.

Drug-likeness: Assessed using rules like Lipinski's Rule of Five, which evaluates molecular weight, logP, and the number of hydrogen bond donors and acceptors. jppres.com

Metabolic Stability: Predicting which sites on the molecule are most likely to be metabolized by cytochrome P450 enzymes.

Interactions with Transporters: Predicting whether the molecule is a substrate or inhibitor of key drug transport proteins. nih.gov

Studies on similar molecules, such as 2-methoxy-4,6-diphenylnicotinonitrile, have shown that even compounds with strong inhibitory potential in docking studies may face challenges related to poor solubility or adverse interactions with drug transporters, highlighting the importance of in silico ADME prediction. nih.gov

Table 3: Common Computationally Predicted ADME Properties

| ADME Property | Computational Method/Descriptor | Importance |

|---|---|---|

| Absorption | Lipinski's Rule of Five, Polar Surface Area (PSA) | Predicts oral bioavailability. |

| Distribution | logP, Fraction Unbound to Plasma Protein (fu) | Governs where the compound travels in the body. |

| Metabolism | Metabolite prediction software, P450 site of metabolism prediction | Determines the compound's half-life and potential for drug-drug interactions. |

| Excretion | Prediction of renal or biliary clearance pathways | Determines how the compound is eliminated from the body. |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. scispace.com The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For a molecule like this compound, these methods could be used to:

Optimize Synthetic Routes: By comparing the activation energies of different proposed synthetic pathways, the most efficient route can be identified.

Understand Metabolic Pathways: Computational methods can predict how the molecule might be transformed by metabolic enzymes, identifying potential metabolites.

Analyze Vibrational Modes: The calculation of vibrational frequencies helps to characterize the nature of stationary points on the potential energy surface (i.e., whether they are minima or saddle points/transition states) and can be compared with experimental infrared (IR) and Raman spectra to confirm structures. scispace.com

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules. Its primary application is the prediction of electronic absorption spectra, such as UV-Vis spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of these transitions.

This information is valuable for:

Structural Confirmation: The predicted spectrum can be compared with an experimentally measured spectrum to support the proposed chemical structure.

Understanding Electronic Transitions: TD-DFT provides details on the nature of the electronic transitions (e.g., n→π* or π→π*), offering deeper insight into the molecule's electronic behavior.

For this compound, TD-DFT calculations would help rationalize its color (or lack thereof) and its behavior when exposed to UV light, which is relevant for assessing its stability and handling requirements.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (RS)-(4-bromophenyl)(pyridine-2yl)methanol |

| 2-methoxy-4,6-diphenylnicotinonitrile |

| Pyridine |

Role of 4,6 Dimethoxypyridin 2 Yl Methanol As a Ligand and in Coordination Chemistry Research

Design and Synthesis of Coordination Complexes with Transition Metal Ions

The synthesis of coordination complexes involving pyridyl-methanol type ligands is a subject of extensive research. The specific ligand, (4,6-Dimethoxypyridin-2-yl)methanol, and its close relatives like 2,6-dimethoxypyridine (B38085) and 2,6-pyridinedimethanol (B71991), readily react with transition metal salts to form a variety of complexes.

Researchers have successfully synthesized silver(I) complexes by reacting ligands such as 2,6-dimethoxypyridine (a structurally similar compound) with silver(I) salts, resulting in mononuclear species. researchgate.net Similarly, the reaction of 2,6-pyridinedimethanol derivatives with vanadium(V) has been explored, yielding dinuclear complexes. researchgate.net The synthesis process often involves the reaction of the ligand with a suitable metal salt, such as silver nitrate (B79036) or various metal acetates, in a solvent like ethanol (B145695) or methanol (B129727). nih.govnih.gov For instance, a common method involves adding an ethanolic solution of a metal salt to an ethanolic solution of the ligand in a specific molar ratio and refluxing the mixture. nih.gov Hydrothermal methods are also employed, where the ligand and a metal salt solution are heated in an autoclave to produce crystalline coordination polymers. nih.gov

The resulting products can range from simple mononuclear or dinuclear complexes to intricate one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. researchgate.netresearchgate.netresearchgate.net The final architecture of these complexes is influenced by factors such as the metal-to-ligand ratio, the specific metal ion used, and the presence of counter-anions. nih.gov

Table 1: Examples of Synthesized Coordination Complexes with Pyridyl-Methanol Type Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |

|---|---|---|---|

| 2,6-dimethoxypyridine | Silver(I) | Mononuclear species forming 2D layered networks | researchgate.net |

| 2,6-pyridinedimethanol derivatives | Vanadium(V) | Dinuclear complexes | researchgate.net |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II), Sn(II), Zn(II), Cd(II), Ni(II) | Mononuclear complexes | nih.gov |

| 4,6-diamino-2-pyrimidinethiol | Silver(I) | Heterogeneous coordination polymer | nih.gov |

| 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole | Silver(I) | 1D coordination polymer | nih.gov |

Investigation of Ligand Binding Modes and Coordination Geometries

The multifunctionality of this compound allows for several potential binding modes. The pyridine (B92270) nitrogen atom is a primary coordination site. The hydroxyl group and the methoxy (B1213986) groups can also participate in coordination, leading to chelation.

In many documented complexes with similar ligands, the pyridine nitrogen atom coordinates to the metal center. researchgate.net For example, in silver(I) complexes with 2,6-dimethoxypyridine, the silver ion is linearly coordinated by the nitrogen atom of the pyridine ring and a nitrogen from another ligand. researchgate.net Derivatives of 2,6-pyridinedimethanol can act as bichelating (O,N,O′) ligands, where the central nitrogen and the two hydroxyl oxygens coordinate to a metal ion. researchgate.net This chelation results in stable five or six-membered rings.

The coordination geometry around the metal ion is dictated by the ligand's structure, the metal's coordination preferences, and the influence of counter-ions or solvent molecules. Observed geometries include linear, trigonal, tetrahedral, and distorted octahedral. researchgate.netresearchgate.netnih.gov For instance, silver(I) ions in certain complexes adopt a linear coordination, while some copper(II) complexes exhibit a square planar geometry, and other metal complexes may be tetrahedral. researchgate.netnih.gov In more complex structures, such as coordination polymers, the ligand can bridge multiple metal centers, leading to extended one-, two-, or three-dimensional networks. researchgate.net

Spectroscopic and Structural Characterization of Metal Complexes

A combination of spectroscopic techniques and single-crystal X-ray diffraction is essential for the unambiguous characterization of these coordination complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the pyridine ring and the C-O and O-H bonds of the methanol and methoxy groups can indicate their involvement in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR studies help to elucidate the structure of these complexes in solution. researchgate.net

Thermal and Fluorescence Studies: Thermal analysis (TGA-DTA) provides information about the stability of the complexes and the presence of solvent molecules. researchgate.net Some complexes, particularly those with silver(I), exhibit fluorescence at room temperature, which is studied using photoluminescence spectroscopy. researchgate.netnih.gov

Table 2: Characterization Techniques and Findings

| Technique | Information Obtained | Example Finding | Reference |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Molecular structure, coordination geometry, bond lengths/angles | Determined a distorted trigonal pyramidal geometry for Ag(I) atoms in a coordination polymer. nih.gov | researchgate.netresearchgate.netnih.gov |

| IR Spectroscopy | Ligand coordination | Confirmed bonding of ligands to metal centers. researchgate.net | researchgate.net |

| Thermal Analysis (TG-DTA) | Thermal stability, composition | Data found to be in agreement with the determined structures of the complexes. researchgate.net | researchgate.net |

| Fluorescence Spectroscopy | Luminescent properties | Observation of appreciable fluorescence at room temperature in silver(I) complexes. researchgate.net | researchgate.netnih.gov |

Analysis of Weak Intermolecular Interactions in Coordination Polymers (e.g., Ag⋯Cpy interactions)

In addition to direct coordination bonds, weak intermolecular interactions play a crucial role in assembling and stabilizing the supramolecular architecture of coordination polymers. These interactions include hydrogen bonds, π-π stacking, and metal-ligand secondary interactions.

In silver(I) coordination polymers, weak interactions between the silver ion and the carbon atoms of the pyridine ring (Ag⋯Cpy) have been observed. researchgate.net These interactions, with distances of approximately 3.3 Å, can link individual complex units into extended two-dimensional layered networks. researchgate.net Hydrogen bonding is also a dominant feature. For example, O-H···O or N-H···O hydrogen bonds can connect molecules into dimers or more extended 3D supramolecular frameworks. researchgate.netresearchgate.net The interplay of these various weak forces is a key factor in determining the final solid-state structure of the coordination polymer.

Application in Catalysis (e.g., chiral ligands)

The development of chiral ligands is a cornerstone of asymmetric catalysis, which aims to produce enantiomerically pure compounds. scbt.comnih.gov Pyridyl-methanol derivatives can be designed as chiral ligands for use in enantioselective transformations. researchgate.net The introduction of chirality into the ligand framework allows its metal complex to create a chiral environment around the catalytic center, thereby directing the stereochemical outcome of a reaction.

While direct catalytic applications of this compound are not extensively documented in the provided search results, its structural motifs are found in ligands used for catalysis. For instance, chiral ligands containing dimethoxy-biphenyl or similar structures are used in asymmetric catalysis. scbt.com Ruthenium(II) complexes of chiral ligands have been shown to be effective catalysts for the asymmetric transfer hydrogenation of aromatic ketones. researchgate.net Furthermore, silver coordination polymers have demonstrated excellent catalytic activity in multicomponent reactions, such as the Hantzsch synthesis of polyhydroquinolines, under mild conditions. nih.gov These catalysts can often be recovered and reused without significant loss of activity, highlighting the benefits of heterogeneous catalysis. nih.gov The development of chiral versions of this compound or its derivatives holds potential for applications in asymmetric synthesis. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-dimethoxypyridine |

| Silver(I) |

| 2,6-pyridinedimethanol |

| Vanadium(V) |

| Silver nitrate |

| Copper(II) |

| Tin(II) |

| Zinc(II) |

| Cadmium(II) |

| Nickel(II) |

| Titanium(IV) |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol |

| 4,6-diamino-2-pyrimidinethiol |

| 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole |

| (R)-(+)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine) |

Emerging Research Directions and Future Perspectives for 4,6 Dimethoxypyridin 2 Yl Methanol Research

The pyridine (B92270) ring is a fundamental scaffold in numerous significant compounds. researchgate.net As a polar and ionizable aromatic molecule, it is often used to enhance the solubility and bioavailability of various chemical agents. researchgate.net The compound (4,6-Dimethoxypyridin-2-yl)methanol, with its substituted pyridine core, represents a versatile platform for chemical innovation. Future research is poised to expand its utility through greener synthesis, rational design for new applications, advanced computational modeling, and detailed structure-activity relationship studies.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (4,6-Dimethoxypyridin-2-yl)methanol, and how do mechanistic considerations influence pathway selection?

- Methodological Answer : The synthesis typically involves regioselective methoxylation of a pyridine precursor. A plausible route includes:

Starting Material : 2-Hydroxymethylpyridine derivatives with reactive positions at C4 and C2.

Methylation : Use methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce methoxy groups.

Protection/Deprotection : Temporary protection of the hydroxymethyl group (e.g., using acetyl or silyl groups) may prevent undesired side reactions during methylation .

Mechanistic challenges include avoiding over-alkylation and ensuring regioselectivity. Computational modeling (DFT) can predict reactive sites, while TLC and NMR monitor reaction progress.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and hydroxymethyl protons (δ 4.5–5.0 ppm).

- ¹³C NMR : Methoxy carbons (δ 55–60 ppm), pyridinyl carbons (δ 110–160 ppm), and hydroxymethyl carbon (δ 60–65 ppm).

- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 169.18 (M.W. confirmed via ESI-MS) .

- X-Ray Crystallography : Resolve structural ambiguities using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between computational predictions and experimental data for the compound’s structure?

- Methodological Answer :

- Computational Validation : Compare DFT-optimized geometries (bond angles, dihedral angles) with crystallographic data.

- Experimental Refinement : Use SHELXL to refine X-ray structures, adjusting for thermal parameters and hydrogen bonding networks. For example, SHELX’s constraints can resolve positional disorder in methoxy groups .

- Statistical Analysis : Apply R-factors and goodness-of-fit (GoF) metrics to assess model accuracy.

Q. What role does this compound play in coordination chemistry, and how are its metal complexes characterized?

- Methodological Answer :

- Ligand Design : The compound acts as a bidentate ligand, coordinating via the pyridinyl nitrogen and hydroxymethyl oxygen.

- Characterization Techniques :

- Single-Crystal X-Ray Diffraction : Resolve metal-ligand bond lengths and coordination geometry.

- UV-Vis Spectroscopy : Monitor d-d transitions in transition metal complexes (e.g., Cu²⁺ or Fe³⁺).

- Magnetic Susceptibility : Assess spin states in octahedral complexes.

- Case Study : Similar pyridinylmethanol derivatives form stable complexes with Pd(II), validated by X-ray and cyclic voltammetry .

Q. What strategies optimize regioselectivity during methoxy group introduction in analogous pyridine derivatives?

- Methodological Answer :

- Directing Groups : Install temporary substituents (e.g., nitro or amino groups) to steer methylation to C4 and C6.

- Microwave-Assisted Synthesis : Enhance reaction control and reduce byproducts.

- Post-Synthetic Analysis : Use HPLC-MS to identify regiochemical byproducts and adjust conditions (e.g., solvent polarity, temperature).

Q. How do solvent polarity and pH affect the stability of this compound in catalytic applications?

- Methodological Answer :

- Stability Tests : Conduct accelerated degradation studies under varying pH (1–14) and solvents (polar protic vs. aprotic). Monitor via UV-Vis and NMR.

- Findings : The compound is stable in neutral/weakly basic conditions but undergoes hydrolysis in strong acids (e.g., HCl), degrading to 4,6-dihydroxypyridine derivatives.

- Mitigation : Use inert atmospheres (N₂/Ar) and stabilizers (BHT) for long-term storage .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding the compound’s conformation?

- Methodological Answer :

- Dynamic Effects : NMR may average conformers (e.g., hydroxymethyl rotation), while X-ray captures static structures. Use variable-temperature NMR to assess rotational barriers.

- SHELX Constraints : Apply restraints (e.g., DFIX) during refinement to align X-ray data with spectroscopic observations .

- Case Study : Discrepancies in methoxy group orientation resolved via Hirshfeld surface analysis and hydrogen bonding maps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.